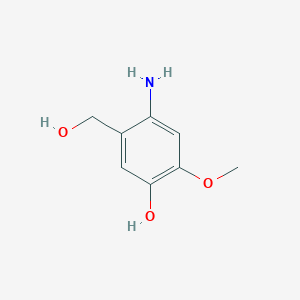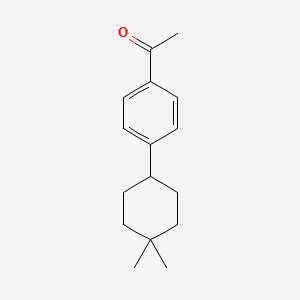![molecular formula C38H38O4 B12837298 [(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate](/img/structure/B12837298.png)
[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate typically involves multiple steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the diphenylacetyl group: This step involves the acylation of the cyclohexene ring using diphenylacetyl chloride in the presence of a Lewis acid catalyst.
Attachment of the oxypropan-2-yl group: This is done through an esterification reaction using 2,2-diphenylacetic acid and a suitable alcohol, such as isopropanol, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for ketone formation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing carbonyl groups.
Substitution: Halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions for electrophilic aromatic substitution.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique optical characteristics.
Biology and Medicine
Drug Development: The compound’s structure can be modified to create derivatives with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biological Probes: It can be used as a probe to study biological processes, particularly those involving aromatic interactions or ester hydrolysis.
Industry
Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of specialty polymers with tailored properties.
Coatings and Adhesives: Its chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.
作用机制
The mechanism by which [(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate exerts its effects depends on its application:
Catalysis: It acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.
Drug Development: It interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: Its structure imparts specific physical properties to materials, such as rigidity or thermal stability.
相似化合物的比较
Similar Compounds
[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] acetate: Lacks the additional diphenyl groups, resulting in different reactivity and properties.
[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] benzoate: Contains a benzoate group instead of the diphenylacetate, leading to variations in chemical behavior and applications.
Uniqueness
[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate is unique due to its combination of multiple phenyl groups and a cyclohexene ring, which imparts distinct chemical and physical properties
属性
分子式 |
C38H38O4 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC 名称 |
[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate |
InChI |
InChI=1S/C38H38O4/c1-37(2,41-35(39)33(28-18-8-4-9-19-28)29-20-10-5-11-21-29)32-26-16-17-27-38(32,3)42-36(40)34(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-16,18-26,32-34H,17,27H2,1-3H3/t32?,38-/m1/s1 |
InChI 键 |
YISIXUCPEJYYMR-UXLMKOERSA-N |
手性 SMILES |
C[C@]1(CCC=CC1C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
CC1(CCC=CC1C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)




![6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)
![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)




![3-Chlorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12837271.png)
